molecular formula C11H18O3 B2770221 Ethyl 2-(4-oxocyclohexyl)propanoate CAS No. 31180-85-5

Ethyl 2-(4-oxocyclohexyl)propanoate

Cat. No.: B2770221
CAS No.: 31180-85-5
M. Wt: 198.262
InChI Key: RRUJMJLHOSVNCM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxocyclohexyl)propanoate (CAS: 31180-85-5) is an organic ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. It features a cyclohexanone ring substituted at the 4-position, linked to a propanoate ester group. This compound is commercially available with a purity of ≥97% and is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-(4-oxocyclohexyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUJMJLHOSVNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate with hydrogen chloride in acetone at room temperature for 24 hours. The reaction mixture is then concentrated under reduced pressure and extracted with ethyl acetate. The organic extracts are washed with sodium hydroxide solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield this compound with a high yield of 91.5% .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-oxocyclohexyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.

    Reduction: Formation of 2-(4-hydroxycyclohexyl)propanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4-oxocyclohexyl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, such as hydrolysis and transesterification, which are crucial for developing new drugs and agricultural products.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeDescriptionProducts/Applications
HydrolysisReaction with water to form the corresponding acidUseful in drug metabolism studies
TransesterificationReaction with alcohols to form new estersSynthesis of bioactive compounds
ReductionConversion of ketone to alcoholPotential therapeutic agents

Pharmacological Applications

Research indicates that this compound exhibits potential biological activity, particularly in enzyme interactions. The ester group can hydrolyze to release active metabolites that may influence various biochemical pathways.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes, revealing its ability to modulate enzyme activity. This suggests potential applications in drug development where enzyme inhibition or activation is desired.

Biochemical Research

The compound's rigid cyclohexyl structure allows for specific interactions with biological targets, enhancing its utility in biochemical research. Studies have focused on its role in metabolic processes and its effects on enzyme kinetics.

Table 2: Biochemical Studies Involving this compound

Study FocusFindingsImplications
Enzyme KineticsModulation of lipase activityInsights into metabolic regulation
Metabolic PathwaysParticipation in fatty acid metabolismPotential for therapeutic targets

Agrochemical Applications

This compound is also explored as a component in the formulation of agrochemicals. Its properties may contribute to the effectiveness of herbicides and pesticides through improved solubility and stability.

Case Study: Herbicide Development

In research focused on herbicide formulation, this compound was evaluated for its efficacy as a co-formulant. The results indicated enhanced performance compared to conventional formulations, suggesting its potential as an additive in agrochemical products.

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxocyclohexyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(4-oxocycloclohexyl)propanoate shares functional group similarities with several esters and cyclic ketone-containing compounds. Below is a detailed comparative analysis:

Structural Analogues: Cyclic Ketone Esters
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
Ethyl 2-(4-oxocyclohexyl)propanoate 31180-85-5 C₁₁H₁₈O₃ 198.26 4-oxocyclohexyl Synthetic intermediate
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate 175157-15-0 C₁₀H₁₄O₅ 214.22 2-oxocyclopentyl, additional oxo group Used in specialized syntheses; higher polarity due to dual ketone groups

Key Differences :

  • Reactivity: The additional oxo group in Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate increases its electrophilicity, making it more reactive in nucleophilic additions compared to the single-ketone structure of this compound .
Piperidine and Benzyl-Substituted Esters
Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
Ethyl 3-(1-Benzyl-4-piperidyl)propanoate C₂₈H₃₅N₅O₇ 553.62 1-Benzyl-4-piperidyl High-yield synthetic intermediate (81% yield) in heterocyclic chemistry

Comparison :

  • Basicity and Solubility: The piperidine nitrogen in Ethyl 3-(1-Benzyl-4-piperidyl)propanoate introduces basicity, enhancing water solubility in acidic conditions, whereas this compound’s neutral cyclohexanone group favors solubility in organic solvents .
Pesticide-Related Ethyl Propanoate Derivatives
Compound Name Key Substituents Applications
Fenoxaprop ethyl ester Phenoxy with Cl, benzoxazolyl Herbicide targeting grass weeds
Quizalofop-P-ethyl Phenoxy with chloro-quinoxalinyl Selective herbicide for broadleaf crops
Haloxyfop ethoxyethyl ester Pyridinyl with trifluoromethyl, ethoxyethyl Broad-spectrum herbicide

Structural and Functional Contrasts :

  • Aromatic vs. Aliphatic Substituents: Pesticide esters like fenoxaprop and quizalofop-P-ethyl feature aromatic heterocycles (e.g., benzoxazolyl, quinoxalinyl), which enhance binding to plant acetyl-CoA carboxylase enzymes. In contrast, this compound’s aliphatic cyclohexanone group lacks this bioactivity, limiting its direct pesticidal use .
  • Electron-Withdrawing Groups : The trifluoromethyl group in haloxyfop increases lipid solubility, improving membrane penetration in plants—a property absent in the cyclohexyl derivative .
Physicochemical Properties
Property This compound Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Fenoxaprop ethyl ester
Molecular Weight 198.26 214.22 361.78
Key Functional Groups Cyclohexanone, ester Cyclopentanone, dual oxo, ester Benzoxazolyl, Cl, ester
Polarity Moderate High High
Likely Solubility Organic solvents Polar aprotic solvents Lipophilic solvents

Biological Activity

Ethyl 2-(4-oxocyclohexyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, its interactions with various molecular targets, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Ester Functional Group : This group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in various biochemical pathways.
  • Cyclohexyl Moiety : The presence of a cyclohexyl ring enhances the compound's rigidity, allowing for specific interactions with biological targets.

The molecular formula of this compound is C13H22O3C_{13}H_{22}O_3, with a molecular weight of approximately 230.32 g/mol.

The biological activity of this compound is primarily mediated through its interactions with enzymes and receptors. Key mechanisms include:

  • Enzyme Interaction : The compound exhibits potential activity as an enzyme inhibitor, influencing various metabolic processes. The ester group can be hydrolyzed to release active metabolites that exert biological effects.
  • Receptor Modulation : The rigid structure provided by the cyclohexyl ring allows for specific binding to receptor sites, potentially modulating their activity .

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Properties : There is evidence suggesting that related compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects against oxidative stress and neuroinflammation, indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of this compound relative to similar compounds:

Compound NameStructural DifferencesNotable Biological Activity
Ethyl 2-(4-hydroxycyclohexyl)propanoateHydroxyl group instead of ketonePotentially enhanced solubility and reactivity
Ethyl 2-(4-methylcyclohexyl)propanoateMethyl group instead of ketoneAltered binding affinity to targets
Ethyl 2-(4-aminocyclohexyl)propanoateAmino group instead of ketonePossible increased interaction with biological receptors

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

  • A study on neuroprotective effects demonstrated that similar cyclohexane derivatives could protect neuronal cells from oxidative damage induced by hydrogen peroxide .
  • Research involving enzyme inhibition has shown that derivatives with ester functionalities can significantly alter enzyme kinetics, suggesting therapeutic potential in metabolic disorders.

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